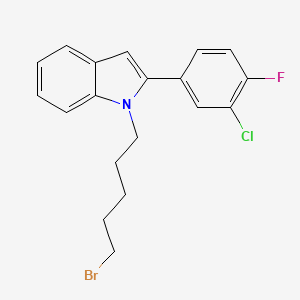
1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 1H-indole.
Bromination: The 5-position of the pentyl chain is brominated using a brominating agent like N-bromosuccinimide (NBS) under specific conditions.
Coupling Reaction: The brominated pentyl chain is then coupled with the indole ring through a nucleophilic substitution reaction, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pentyl chain can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors to modulate their activity.
Enzyme Inhibition: Inhibition of enzymes involved in critical biological pathways.
DNA Intercalation: Intercalation into DNA, affecting its replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromopentyl)-2-phenyl-1H-indole: Lacks the chloro and fluoro substituents on the phenyl ring.
1-(5-Bromopentyl)-2-(3-chlorophenyl)-1H-indole: Lacks the fluoro substituent on the phenyl ring.
1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole: Lacks the chloro substituent on the phenyl ring.
Uniqueness
1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
917947-59-2 |
|---|---|
Fórmula molecular |
C19H18BrClFN |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
1-(5-bromopentyl)-2-(3-chloro-4-fluorophenyl)indole |
InChI |
InChI=1S/C19H18BrClFN/c20-10-4-1-5-11-23-18-7-3-2-6-14(18)13-19(23)15-8-9-17(22)16(21)12-15/h2-3,6-9,12-13H,1,4-5,10-11H2 |
Clave InChI |
GHOMBLQBPHJMMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2CCCCCBr)C3=CC(=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Cyclooct-1-en-1-yl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B14176176.png)
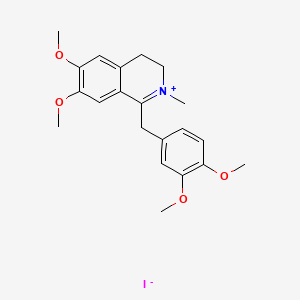
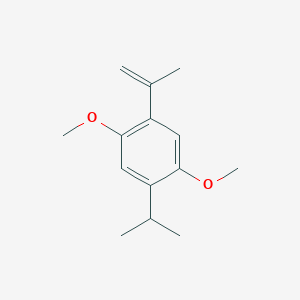

![N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B14176197.png)
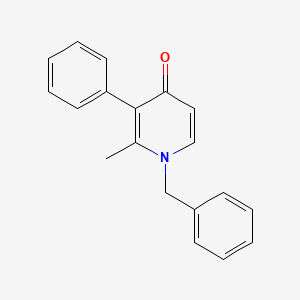
![3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14176207.png)
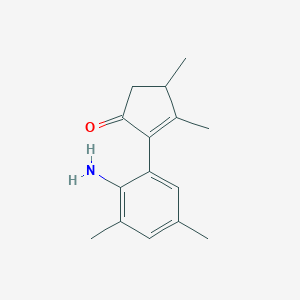
![N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide](/img/structure/B14176219.png)
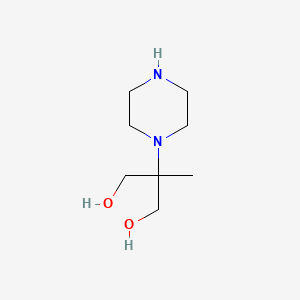
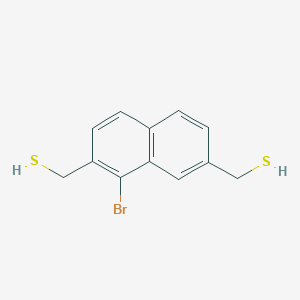
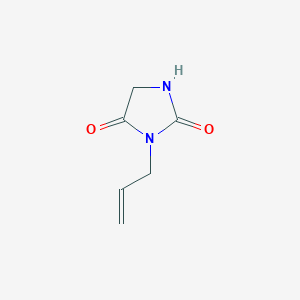
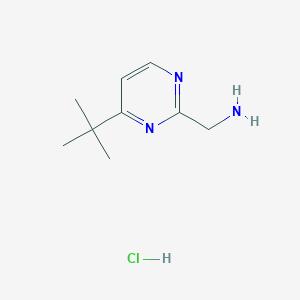
![1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-](/img/structure/B14176247.png)
